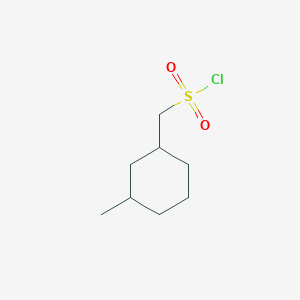

(3-Methylcyclohexyl)methanesulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

(3-methylcyclohexyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWQCKVOVFIRLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(3-Methylcyclohexyl)methanesulfonyl chloride can be synthesized through the reaction of 3-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired sulfonyl chloride compound.

Industrial Production Methods

Industrial production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is efficient and produces the compound in large quantities suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methylcyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Elimination Reactions: It can undergo elimination reactions to form alkenes.

Reduction Reactions: It can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Bases: Pyridine, triethylamine

Reducing Agents: Lithium aluminum hydride

Major Products Formed

Sulfonamides: Formed from the reaction with amines

Sulfonate Esters: Formed from the reaction with alcohols

Sulfonothioates: Formed from the reaction with thiols

Alkenes: Formed from elimination reactions

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(3-Methylcyclohexyl)methanesulfonyl chloride serves as a versatile reagent in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it valuable for:

- Synthesis of Sulfonamides : It is used in the preparation of sulfonamide derivatives, which are critical in pharmaceutical chemistry for developing antibiotics and other therapeutic agents.

- Formation of Methanesulfonates : This compound can react with alcohols to form methanesulfonates, which are useful intermediates in various organic transformations.

Medicinal Chemistry

The compound's reactivity and structural properties make it a candidate for drug development:

- Antimicrobial Activity : Similar sulfonamide compounds have shown antimicrobial properties, suggesting that this compound may also exhibit such effects. Research indicates potential inhibitory effects against bacterial strains .

- Enzyme Inhibition : Sulfonamides are known to inhibit enzymes critical for bacterial growth, such as dihydropteroate synthase. This mechanism may extend to derivatives of this compound .

Key Pathways

- Nucleophilic Substitution : The sulfonyl chloride group is replaced by nucleophiles.

- Formation of Stable Derivatives : The resulting products can exhibit distinct biological activities due to their structural variations.

Case Study 1: Antimicrobial Activity

A study evaluated various sulfonamide derivatives, demonstrating significant inhibitory effects against bacterial strains. This suggests that this compound may possess similar antimicrobial properties based on its structural characteristics .

Case Study 2: Enzyme Inhibition

Research on sulfonamide compounds highlighted their role as competitive inhibitors for enzymes involved in folic acid synthesis. The potential for this compound to act similarly through its derivatives could be explored further .

Wirkmechanismus

The mechanism of action of (3-Methylcyclohexyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, resulting in the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Key Observations :

- The 3-methylcyclohexyl group increases molecular weight and steric bulk compared to methanesulfonyl chloride, likely reducing volatility and reactivity.

- Density is lower than methanesulfonyl chloride but comparable to aromatic sulfonyl chlorides.

Reactivity and Stability

Sulfonyl chlorides undergo nucleophilic substitution reactions (e.g., with amines, alcohols, water). Reactivity depends on electronic and steric factors:

- Methanesulfonyl chloride : Highly reactive; hydrolyzes rapidly with aqueous NaOH at room temperature .

- Aromatic derivatives (e.g., benzenesulfonyl chloride) : Lower reactivity due to resonance stabilization of the sulfonyl group; require prolonged NaOH treatment or reflux .

- This compound : The electron-donating methyl group on the cyclohexyl ring may slightly deactivate the sulfonyl chloride, while steric hindrance further slows nucleophilic attacks. Likely requires moderate conditions (e.g., stirring at elevated temperatures) for hydrolysis .

Biologische Aktivität

(3-Methylcyclohexyl)methanesulfonyl chloride, with the CAS number 1486426-54-3, is a sulfonyl chloride derivative that has garnered attention in various fields of chemical and biological research. This article explores its biological activity, synthesis, mechanisms of action, and applications, supported by relevant data and case studies.

This compound is characterized by its structure, which includes a cyclohexane ring substituted with a methyl group and a methanesulfonyl chloride functional group. The compound can be synthesized through the reaction of 3-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The general reaction can be represented as follows:

This synthesis pathway highlights the electrophilic nature of methanesulfonyl chloride, which reacts readily with alcohols to form sulfonate esters.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can participate in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of biologically active compounds. The mechanism involves the formation of sulfonamides when reacted with amines, which can exhibit various biological activities such as antimicrobial and anti-inflammatory effects.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial properties of several sulfonamide derivatives, including those derived from this compound. The results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development.

- Anti-inflammatory Effects : Research has shown that compounds containing sulfonamide groups can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A derivative of this compound was tested in vitro and demonstrated a dose-dependent inhibition of COX-2 activity.

- Cancer Research : Sulfonamides have been investigated for their anticancer properties. A derivative was found to induce apoptosis in cancer cell lines through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

Data Table: Biological Activities of this compound Derivatives

Applications

The unique properties of this compound make it suitable for various applications:

- Pharmaceuticals : As an intermediate in the synthesis of sulfonamide antibiotics and anti-inflammatory drugs.

- Chemical Synthesis : Used in organic chemistry for the preparation of sulfonamides and other derivatives.

- Biochemical Research : Employed as a reagent in studies investigating enzyme interactions and drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.